molecular formula C12H13F3N4O4S2 B6988736 Ethyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Ethyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B6988736
M. Wt: 398.4 g/mol
InChI Key: AWNSONGEIMSKSV-UHFFFAOYSA-N
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Description

Ethyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of pyrazole, thiazole, and sulfonamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1,5-dimethylpyrazole through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylamino group.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting the sulfonylated pyrazole with a thioamide under cyclization conditions.

    Esterification: Finally, the carboxylate ester group is introduced through esterification using ethyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole and thiazole rings contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-1,3-thiazole-4-carboxylate: Lacks the trifluoromethyl group, which may affect its biological activity and lipophilicity.

    Methyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its pharmacokinetic properties.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and membrane permeability. The combination of pyrazole, thiazole, and sulfonamide groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O4S2/c1-4-23-10(20)8-9(12(13,14)15)24-11(17-8)18-25(21,22)7-5-16-19(3)6(7)2/h5H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNSONGEIMSKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NS(=O)(=O)C2=C(N(N=C2)C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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